molecular formula C14H11Cl2N3O2 B4128771 4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide

4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide

Cat. No. B4128771
M. Wt: 324.2 g/mol
InChI Key: SPDFENOCODYNPD-UHFFFAOYSA-N
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Description

4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide, also known as DCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide is not fully understood. However, it is believed to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins, including those involved in cancer cell growth and survival. By inhibiting the activity of HSP90, 4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit cell migration and invasion. 4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide has also been shown to have anti-inflammatory effects, making it a potential therapy for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, 4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide has some limitations. It is toxic and requires proper handling and disposal. It also has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide. One direction is to further investigate its potential applications in cancer research. This includes studying its efficacy in combination with other chemotherapeutic agents and investigating its potential as a targeted therapy for specific types of cancer. Another direction is to investigate its potential applications in other areas of scientific research, such as inflammation and neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of 4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide and its effects on various signaling pathways.
In conclusion, 4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide is a promising compound with potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide and its applications in various fields of scientific research.

Scientific Research Applications

4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide is in the field of cancer research. 4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

4-[(2,5-dichlorophenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c15-9-3-6-11(16)12(7-9)19-14(21)18-10-4-1-8(2-5-10)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDFENOCODYNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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